molecular formula C20H25NO5Si B3168325 Benzamide, 4-benzoyl-N-[3-(trimethoxysilyl)propyl]- CAS No. 927836-82-6

Benzamide, 4-benzoyl-N-[3-(trimethoxysilyl)propyl]-

Cat. No.: B3168325
CAS No.: 927836-82-6
M. Wt: 387.5 g/mol
InChI Key: HUYVVCPLJXLJCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 4-benzoyl-N-[3-(trimethoxysilyl)propyl]-: is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is a derivative of benzamide, which is an organic compound with the chemical formula C₇H₇NO. Benzamide is the simplest amide derivative of benzoic acid and is known for its applications in pharmaceuticals and organic synthesis .

Preparation Methods

The synthesis of Benzamide, 4-benzoyl-N-[3-(trimethoxysilyl)propyl]- involves multiple steps, starting from the basic benzamide structureIndustrial production methods may involve the use of catalysts and controlled environments to ensure high yield and purity .

Chemical Reactions Analysis

Benzamide, 4-benzoyl-N-[3-(trimethoxysilyl)propyl]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Scientific Research Applications

Benzamide, 4-benzoyl-N-[3-(trimethoxysilyl)propyl]- has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of complex organic molecules and as a precursor in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It is used in the production of high-purity monomers and polymers for ophthalmic applications, such as contact lenses

Mechanism of Action

The mechanism of action of Benzamide, 4-benzoyl-N-[3-(trimethoxysilyl)propyl]- involves its interaction with specific molecular targets and pathways. The compound’s trimethoxysilyl group allows it to form strong bonds with various substrates, enhancing its stability and reactivity. This interaction can lead to the modulation of biological pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Benzamide, 4-benzoyl-N-[3-(trimethoxysilyl)propyl]- can be compared with other similar compounds, such as:

    Benzamide: The simplest amide derivative of benzoic acid, used in pharmaceuticals and organic synthesis.

    Trimethobenzamide: An antiemetic used to treat nausea and vomiting.

    3-(Trimethoxysilyl)propyl methacrylate: Used in the production of high-purity monomers and polymers for ophthalmic applications. The uniqueness of Benzamide, 4-benzoyl-N-[3-(trimethoxysilyl)propyl]- lies in its combined benzoyl and trimethoxysilylpropyl groups, which provide it with distinct chemical and biological properties.

Properties

IUPAC Name

4-benzoyl-N-(3-trimethoxysilylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5Si/c1-24-27(25-2,26-3)15-7-14-21-20(23)18-12-10-17(11-13-18)19(22)16-8-5-4-6-9-16/h4-6,8-13H,7,14-15H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYVVCPLJXLJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCNC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20729387
Record name 4-Benzoyl-N-[3-(trimethoxysilyl)propyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927836-82-6
Record name 4-Benzoyl-N-[3-(trimethoxysilyl)propyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, 4-benzoyl-N-[3-(trimethoxysilyl)propyl]-
Reactant of Route 2
Reactant of Route 2
Benzamide, 4-benzoyl-N-[3-(trimethoxysilyl)propyl]-
Reactant of Route 3
Reactant of Route 3
Benzamide, 4-benzoyl-N-[3-(trimethoxysilyl)propyl]-
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Benzamide, 4-benzoyl-N-[3-(trimethoxysilyl)propyl]-
Reactant of Route 5
Reactant of Route 5
Benzamide, 4-benzoyl-N-[3-(trimethoxysilyl)propyl]-
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Benzamide, 4-benzoyl-N-[3-(trimethoxysilyl)propyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.